molecular formula C14H9BrO2S B374462 2-Bromo-10-methoxy-1-thiabenzo[f]azulen-4-one

2-Bromo-10-methoxy-1-thiabenzo[f]azulen-4-one

Cat. No.: B374462
M. Wt: 321.19g/mol
InChI Key: VKTNMDBSSPANFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-10-methoxy-1-thiabenzo[f]azulen-4-one is a useful research compound. Its molecular formula is C14H9BrO2S and its molecular weight is 321.19g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9BrO2S

Molecular Weight

321.19g/mol

IUPAC Name

5-bromo-8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one

InChI

InChI=1S/C14H9BrO2S/c1-17-11-6-8-4-2-3-5-9(8)13(16)10-7-12(15)18-14(10)11/h2-7H,1H3

InChI Key

VKTNMDBSSPANFV-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C(=O)C3=C1SC(=C3)Br

Canonical SMILES

COC1=CC2=CC=CC=C2C(=O)C3=C1SC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A methanol (1100 mL) solution of the compound obtained in Example 13 (90.2 g, 200 mmol) was refluxed while heating overnight. After allowing the mixture to cool in the air, DBU (63.4 g, 417 mmol) was further added thereto, and the mixture was refluxed while heating for another overnight. The reaction mixture was allowed to cool in the air, and the precipitated crystals were separated by filtration and dried, to give the captioned compound in an amount of 55.7 g, 173 mmol (2 steps, 87%).
Name
Quantity
63.4 g
Type
reactant
Reaction Step One
Name
compound
Quantity
90.2 g
Type
reactant
Reaction Step Two
Quantity
1100 mL
Type
reactant
Reaction Step Two

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